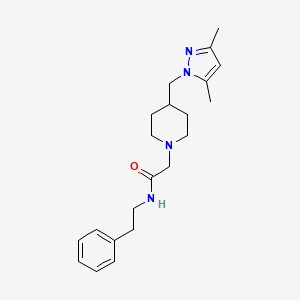
2-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)-N-phenethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)-N-phenethylacetamide is a useful research compound. Its molecular formula is C21H30N4O and its molecular weight is 354.498. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Compounds with similar structures have been found to interact with various targets, influencing their function and leading to a range of biological effects .
Mode of Action
It is known that the compound’s interaction with its targets can lead to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level .
Actividad Biológica
2-(4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidin-1-yl)-N-phenethylacetamide is a compound of interest due to its potential biological activities. The structural components of this compound include a piperidine ring, a pyrazole moiety, and an acetamide group, which are known to contribute to various pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is C17H24N4 with a molecular weight of approximately 288.40 g/mol. The compound features a piperidine ring substituted with a pyrazole group at one end and an N-phenethylacetamide structure at the other end.
Biological Activities
Recent studies have highlighted the diverse biological activities exhibited by pyrazole derivatives, including anti-inflammatory, analgesic, antitumor, and antimicrobial properties. The specific biological activities of this compound have been investigated in various research settings.
Table 1: Summary of Biological Activities
Case Study 1: Antitumor Effects
A study focused on the cytotoxic effects of related pyrazole compounds demonstrated that certain derivatives induced significant cell cycle arrest in glioma cell lines. Specifically, compound 5f showed an IC50 of 5.13 µM against C6 cancer cells, outperforming standard chemotherapeutics like 5-FU (IC50 = 8.34 µM). Flow cytometry analysis indicated that the mechanism of action involved apoptosis induction and cell cycle arrest at various phases (G0/G1: 45.1%, S: 32.9%, G2/M: 19.5%) .
Case Study 2: Anti-inflammatory Activity
Another investigation evaluated the anti-inflammatory properties of pyrazole derivatives, finding that they significantly inhibited pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications for conditions characterized by inflammation .
The biological activities of this compound can be attributed to its interaction with various molecular targets:
- Inhibition of Enzymes : Pyrazole derivatives often exhibit inhibitory effects on cyclooxygenases (COXs), contributing to their anti-inflammatory properties.
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways through mitochondrial dysfunction and caspase activation.
Propiedades
IUPAC Name |
2-[4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidin-1-yl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O/c1-17-14-18(2)25(23-17)15-20-9-12-24(13-10-20)16-21(26)22-11-8-19-6-4-3-5-7-19/h3-7,14,20H,8-13,15-16H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJWHZQDTGRYEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2CCN(CC2)CC(=O)NCCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













